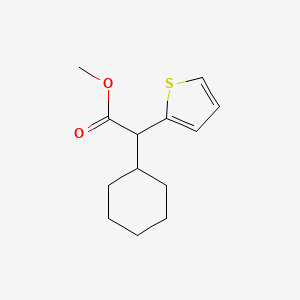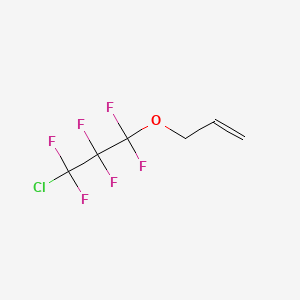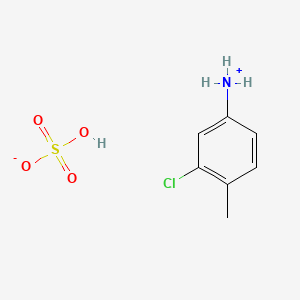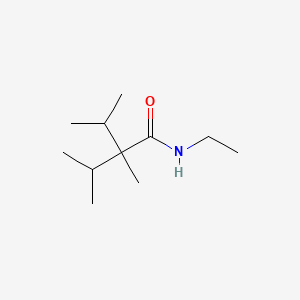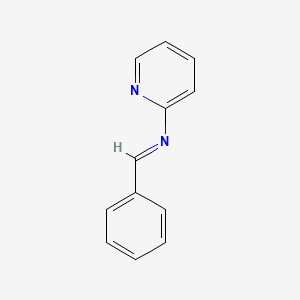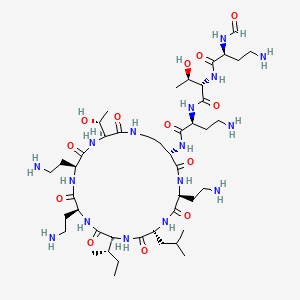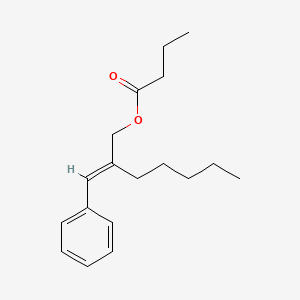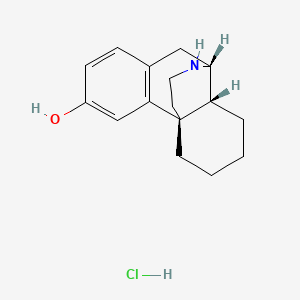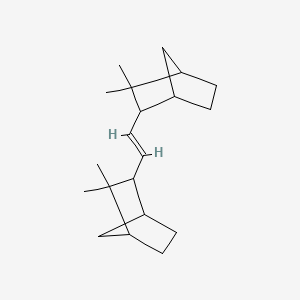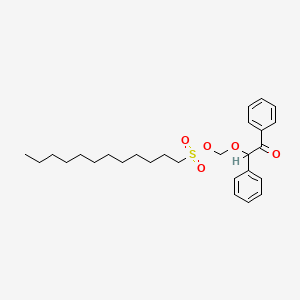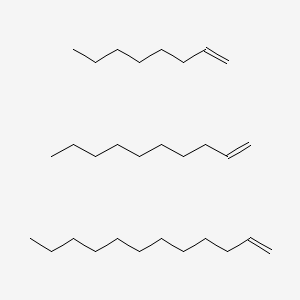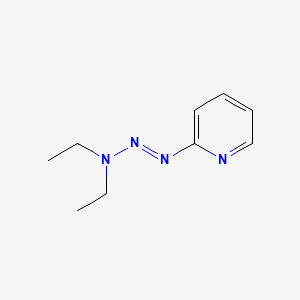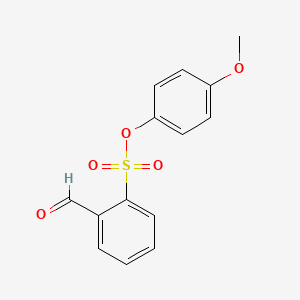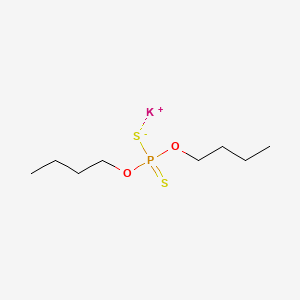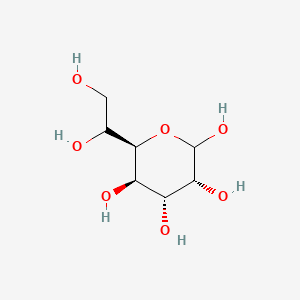
D-Glycero-alpha-D-gulo-heptopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glycero-alpha-D-gulo-heptopyranose: is a multi-hydroxy sugar compound with a complex structure. It is a white solid that is soluble in water and has a sweet taste. This compound is often used in biochemical research, particularly in studies related to sugar metabolism pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Glycero-alpha-D-gulo-heptopyranose can be synthesized through chemical synthesis or extracted from natural products. The specific methods and conditions depend on the desired yield and purity. One common synthetic route involves the catalytic Upjohn hydroxylation of a double C=C bond using osmium tetroxide (OsO4) as a catalyst .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: : D-Glycero-alpha-D-gulo-heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
D-Glycero-alpha-D-gulo-heptopyranose has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying sugar metabolism pathways and enzyme interactions.
Industry: Used in the production of certain biochemical products and as a research reagent.
Mecanismo De Acción
The mechanism by which D-Glycero-alpha-D-gulo-heptopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate in enzymatic reactions, influencing the activity of enzymes involved in sugar metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- D-Glycero-alpha-D-manno-heptopyranose
- D-Glycero-D-gulo-heptopyranose
- D-Glycero-D-gulo-heptonic acid
Uniqueness: : D-Glycero-alpha-D-gulo-heptopyranose is unique due to its specific stereochemistry and functional groups, which make it particularly useful in certain biochemical and metabolic studies. Its solubility in water and sweet taste also distinguish it from other similar compounds .
Propiedades
Número CAS |
84708-91-8 |
|---|---|
Fórmula molecular |
C7H14O7 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(3R,4R,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2?,3-,4-,5-,6-,7?/m1/s1 |
Clave InChI |
BGWQRWREUZVRGI-SPRTWYNQSA-N |
SMILES isomérico |
C(C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


